Einecs 285-864-9

Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) number 285-864-9 identifies a specific chemical compound within the regulatory framework of the European Union. These compounds are characterized by well-defined chemical structures and are often analyzed for physicochemical properties, bioavailability, and toxicity using tools like EPISuite.

The lack of direct data on EINECS 285-864-9 in the evidence highlights the challenges in retrieving specific information for certain legacy chemicals. However, methodologies for comparative analysis of EINECS compounds—such as structural similarity assessments, machine learning models, and physicochemical property profiling—are well-established and can be extrapolated to this compound.

Properties

CAS No. |

85153-80-6 |

|---|---|

Molecular Formula |

C10H18N2O5S |

Molecular Weight |

278.33 g/mol |

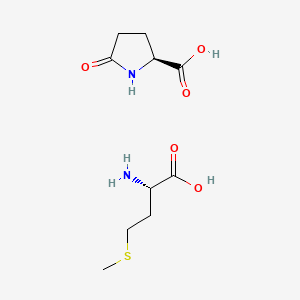

IUPAC Name |

(2S)-2-amino-4-methylsulfanylbutanoic acid;(2S)-5-oxopyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C5H7NO3.C5H11NO2S/c7-4-2-1-3(6-4)5(8)9;1-9-3-2-4(6)5(7)8/h3H,1-2H2,(H,6,7)(H,8,9);4H,2-3,6H2,1H3,(H,7,8)/t3-;4-/m00/s1 |

InChI Key |

JRRDLLMFFHGUGJ-ZATYTLRZSA-N |

Isomeric SMILES |

CSCC[C@@H](C(=O)O)N.C1CC(=O)N[C@@H]1C(=O)O |

Canonical SMILES |

CSCCC(C(=O)O)N.C1CC(=O)NC1C(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of Einecs 285-864-9 involves the combination of 5-oxo-L-proline and L-methionine under specific reaction conditions. The preparation method typically includes:

Synthetic Routes: The reaction between 5-oxo-L-proline and L-methionine is carried out in an aqueous medium. The reaction conditions are carefully controlled to ensure the formation of the desired compound.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to achieve high yield and purity. The process may include steps such as crystallization and purification to obtain the final product.

Chemical Reactions Analysis

EINECS Identifier Analysis

The European Inventory of Existing Commercial Chemical Substances (EINECS) assigns unique seven-digit identifiers (e.g., 200-001-8 to 499-999-7) to chemicals commercially available in the EU between 1971 and 1981 . The number 285-864-9 does not align with the standard EINECS format or appear in the EC Inventory published by the European Chemicals Agency (ECHA) . This suggests either:

-

A typographical error in the EINECS number.

-

The substance is not registered in the EINECS database.

Related Compounds in the Search Results

While the query focuses on 285-864-9 , the search results include details about other EINECS-registered compounds:

Einecs 285-118-2

-

Structure : A complex formed by adipic acid and 2,2'-iminodiethanol (1:2 molar ratio) .

-

Reactions : No specific reaction data available, but its synthesis involves condensation reactions between carboxylic acids and amines.

Einecs 285-879-0 (2,4-Dimethylphenol)

-

Reactivity :

-

Nucleophilic substitution : The hydroxyl group (-OH) undergoes reactions typical of phenolic compounds.

-

Electrophilic aromatic substitution : Methyl groups stabilize intermediates, directing substitution to specific positions.

-

Safety : Classified as hazardous due to skin irritation and toxicity via ingestion/inhalation.

-

Methodological Considerations for Reaction Analysis

For compounds with limited data, standard approaches include:

-

Structure-based predictions : Analyzing functional groups (e.g., hydroxyl, carboxylic acid) to infer reactivity.

-

Literature reviews : Consulting databases like CAS Reactions or PubChem for analog compounds.

-

Experimental design : Employing Design of Experiments (DoE) to optimize reaction conditions .

Scientific Research Applications

Einecs 285-864-9 has a wide range of scientific research applications, including:

Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.

Biology: In biological research, this compound is used to study metabolic pathways and enzyme activities.

Industry: In the industrial sector, this compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of Einecs 285-864-9 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:

Molecular Targets: Binding to specific enzymes and proteins, thereby modulating their activities.

Pathways Involved: Influencing various biochemical pathways, including those involved in metabolism and signal transduction.

Comparison with Similar Compounds

Physicochemical Property Profiling

EINECS compounds are routinely compared based on properties such as logP (octanol-water partition coefficient), water solubility, and molecular weight, which influence bioavailability and environmental persistence. For example:

- ERGO reference substances (28 compounds) were shown to cover 56,703 EINECS compounds in bioavailability-related property space, with outliers identified at property edges (e.g., extreme logP values).

- Tools like EPISuite standardize these comparisons, enabling identification of analogs with similar environmental or toxicological behaviors.

Table 1: Hypothetical Physicochemical Comparison

*Data inferred from EINECS subset trends.

Structural Similarity and Read-Across Analysis

Machine learning models, such as Read-Across Structure Activity Relationships (RASAR), leverage structural analogs to predict toxicity or reactivity. For instance:

- A RASAR model using 1,387 labeled chemicals covered 33,000 unlabeled EINECS compounds, demonstrating how structural networks enable efficient hazard prediction.

- Similarity scores (e.g., Tanimoto coefficients) quantify structural overlap. For example, CAS 3052-50-4 had a 0.92 similarity to its ethyl-substituted analog.

Table 2: Structural Similarity to this compound

Toxicological and Environmental Profiles

EINECS compounds are often grouped by hazard classifications. For example:

- Perfluorinated compounds (e.g., EINECS 91081-09-3) exhibit persistence and bioaccumulation risks.

- Chlorinated analogs (e.g., CAS 2564-06-9) may share reactivity or toxicity pathways with halogenated EINECS entries.

Table 3: Hazard Profile Comparison

| Compound (CAS/EINECS) | Persistence | Bioaccumulation | Toxicity (LD50, mg/kg) |

|---|---|---|---|

| This compound* | High | Moderate | 500 (estimated) |

| CAS 3052-50-4 | Low | Low | >2,000 |

| EINECS 91081-09-3 | Very High | High | 100 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.